N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is a chemical compound characterized by its unique molecular structure, which includes a chloropyridine ring and a sulfamoyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps, starting with the chlorination of pyridine to form 6-chloropyridine This intermediate is then reacted with methylamine to introduce the methyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is used to study enzyme inhibition and protein interactions.
Industry: In the chemical industry, it is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may inhibit enzymes involved in metabolic pathways.
Receptor binding: It may bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]methylamine
N-[(6-Chloropyridin-3-yl)methyl]-N-methylacetimidamide
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Uniqueness: N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is unique due to its sulfamoyl fluoride group, which imparts distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O2S/c1-11(14(9,12)13)5-6-2-3-7(8)10-4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFQCXIANBWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.